N-benzylpyridin-4-amine
Description
Overview of Pyridine (B92270) Derivatives in Chemical and Biological Sciences
Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. atamanchemicals.com This seemingly simple substitution imparts a unique set of properties, including basicity and a distinct reactivity pattern, making pyridine and its derivatives fundamental components in a vast array of chemical and biological processes. newworldencyclopedia.org The pyridine ring is a common motif in many important compounds, including pharmaceuticals, agrochemicals, and vitamins. atamanchemicals.comwikipedia.org In the realm of medicinal chemistry, the incorporation of a pyridine nucleus is a well-established strategy in drug discovery, as it can enhance the pharmacokinetic properties of lead molecules, such as solubility and bioavailability. ajrconline.org The therapeutic potential of pyridine derivatives is vast, with applications ranging from anticancer and anti-inflammatory agents to antiviral and antibacterial drugs. scispace.comnih.govsciencepublishinggroup.com
Significance of N-Benzyl Amine Scaffolds in Organic and Medicinal Chemistry
The N-benzyl amine scaffold is another crucial pharmacophore in drug design and organic synthesis. researchgate.net This structural unit, characterized by a benzyl (B1604629) group attached to a nitrogen atom, is present in numerous biologically active molecules and approved drugs. researchgate.net Its presence can confer a range of pharmacological activities, including antimicrobial, anticancer, and even anti-Alzheimer's properties. researchgate.net In synthetic chemistry, the N-benzyl group is often employed as a protecting group for amines, which can be readily removed under various conditions. dtu.dk Furthermore, N-benzyl amine derivatives serve as versatile intermediates for the construction of more complex molecular architectures, including various N-heterocycles. dtu.dkenamine.net
Academic Context of N-Benzylpyridin-4-amine within Aminopyridine Research
This compound belongs to the broader class of aminopyridines, which are derivatives of pyridine containing an amino group. Aminopyridine research is a continually expanding field, driven by the quest for new therapeutic agents for a multitude of disorders. rsc.orgresearchgate.net These compounds are known to interact with various enzymes and receptors, exhibiting a wide spectrum of biological and pharmacological effects. researchgate.net Specifically, 4-aminopyridine (B3432731) (4-AP), the parent amine of this compound, has been extensively studied and is approved for treating walking disabilities in multiple sclerosis patients. pensoft.net Research into derivatives like this compound aims to explore how modifications to the basic aminopyridine structure can lead to novel or improved therapeutic properties. rsc.orgresearchgate.net
Historical Development and Early Research Trajectories of Related Structures
The history of pyridine chemistry dates back to the 19th century, with its initial isolation from coal tar. atamanchemicals.comwikipedia.org The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876. wikipedia.orgglobalresearchonline.net A significant milestone in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, described in 1881. atamanchemicals.comwikipedia.org The Chichibabin pyridine synthesis, reported in 1924, remains relevant in industrial applications. atamanchemicals.com Early research focused on understanding the fundamental reactivity of the pyridine ring and developing methods for its functionalization. numberanalytics.com The study of aminopyridines gained momentum with the discovery of their biological activities, such as the ability of 4-aminopyridine to facilitate neuromuscular transmission. pensoft.net This historical foundation has paved the way for the synthesis and investigation of more complex derivatives like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUREJHJUJCKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354559 | |
| Record name | N-benzylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13556-71-3 | |
| Record name | N-benzylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Benzylpyridin 4 Amine
Direct Alkylation Approaches for N-Benzylpyridin-4-amine
Direct alkylation represents a straightforward approach to this compound, typically involving the reaction of a pyridine (B92270) derivative with a benzylating agent. This can be achieved through nucleophilic substitution on a halopyridine or by direct alkylation of 4-aminopyridine (B3432731).
Nucleophilic Substitution Reactions with Halopyridines and Benzylamine (B48309)
The nucleophilic aromatic substitution (SNAr) of halopyridines, particularly 4-chloropyridine (B1293800), with benzylamine offers a direct route to this compound. 4-Chloropyridine reacts with primary and secondary amines to form the corresponding substituted 4-aminopyridines. researchgate.net The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the reaction conditions. For instance, 4-chloropyridine can be converted into N-(4-pyridyl)-4'-chloropyridinium chloride, which upon hydrolysis yields N-(4-pyridyl)-4'-pyridone. researchgate.net The direct substitution with benzylamine, however, can be facilitated to produce this compound. The reaction often requires elevated temperatures and can be influenced by the choice of solvent.
Microwave irradiation has been shown to dramatically decrease reaction times for the nucleophilic substitution on halopyridines with various nucleophiles. bath.ac.uk While specific data for the reaction of 4-chloropyridine with benzylamine under microwave conditions is not detailed, the general principle suggests a viable and efficient pathway.
A study on the reaction of 4-chloropyridine with various amines catalyzed by zinc nitrate (B79036) indicated that primary amines can sometimes inhibit the reaction by strongly binding to the Lewis acid catalyst, preventing the activation of the pyridine ring. bath.ac.uk This highlights a potential challenge in optimizing this synthetic route.
Table 1: Nucleophilic Substitution for this compound Synthesis
| Halopyridine | Amine | Catalyst/Conditions | Product | Observations | Reference |
| 4-Chloropyridine | Benzylamine | Heat | This compound | General reactivity of 4-chloropyridine with amines. | researchgate.net |
| 4-Chloropyridine | Various Amines | Zinc Nitrate, MeCN, 75 °C | Substituted 4-Aminopyridines | Primary amines can inhibit the catalyst. | bath.ac.uk |
Reductive Amination Procedures for this compound
Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. This two-step, one-pot process typically involves the initial formation of an imine from 4-aminopyridine and benzaldehyde (B42025), or from 4-pyridinecarboxaldehyde (B46228) and benzylamine, followed by in-situ reduction of the imine to the desired secondary amine.
Catalytic hydrogenation is a common method for the reduction of the imine intermediate in reductive amination. Various catalysts, most notably palladium on carbon (Pd/C), are employed for this transformation. The reaction is typically carried out under a hydrogen atmosphere. google.com A patent discloses the preparation of N-alkyl-4-pyridinamines through the hydrogenation of the corresponding imine using a Pd/C catalyst. google.com While this patent focuses on alkyl amines, the principle is directly applicable to the synthesis of this compound from 4-aminopyridine and benzaldehyde. The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, and temperature. google.com
Table 2: Catalytic Hydrogenation for this compound Synthesis
Recent advancements in organic synthesis have led to the development of metal-free reductive amination protocols, offering a more environmentally benign alternative to traditional methods. These methods often utilize organocatalysts or simple reducing agents.
One such protocol employs sodium borohydride (B1222165) (NaBH₄) in glycerol (B35011) as a green and efficient system for the one-pot reductive amination of aldehydes and amines. colab.ws This method is catalyst-free and proceeds with high yields for a variety of substrates. colab.ws Another approach utilizes B(C₆F₅)₃ as a water-tolerant catalyst for the reductive amination of arylamines with aldehydes and ketones using hydrosilanes as the reductant. acs.orgbris.ac.uk This method is notable for its operational simplicity and effectiveness in "wet" solvents. bris.ac.uk
Table 3: Metal-Free Reductive Amination for this compound Synthesis
Electrochemical N-Alkylation of 4-Aminopyridines towards this compound Derivatives
Electrochemical methods present a modern and sustainable approach to N-alkylation. The direct electrochemical alkylation of 4-aminopyridine is often challenging due to the competing nucleophilicity of the pyridine ring nitrogen. To circumvent this, a common strategy involves the use of a protecting group on the amino nitrogen.
The use of an N-Boc (tert-butoxycarbonyl) protecting group on 4-aminopyridine allows for efficient electrochemical alkylation. nih.govresearchgate.net In this method, an electrogenerated acetonitrile (B52724) anion acts as a strong base to deprotonate the N-Boc-4-aminopyridine. The resulting anion then readily reacts with an alkylating agent, such as benzyl (B1604629) bromide, in high yields. nih.govresearchgate.net The subsequent deprotection of the Boc group affords the desired this compound. This electrochemical approach is advantageous due to its mild reaction conditions and the absence of by-products. nih.govresearchgate.net
Table 4: Electrochemical Synthesis of N-Alkyl-4-aminopyridines
Palladium-Catalyzed Cross-Coupling Amination Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. This methodology is highly effective for the synthesis of this compound from a halopyridine and benzylamine.
The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with benzylamine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as BINAP or Josiphos-type ligands often being employed. researchgate.netcmu.edu
Microwave-assisted Buchwald-Hartwig amination has been shown to be a highly efficient method, allowing for rapid synthesis with reduced reaction times and often milder bases like potassium carbonate. researchgate.net This approach provides a powerful and versatile tool for the construction of N-aryl and N-benzyl aminopyridines.
Table 5: Palladium-Catalyzed Amination for this compound Synthesis
*Ligand 3 refers to 2-(Di-tert-butylphosphino)biphenyl.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a process of significant utility in medicinal and materials chemistry. wikipedia.org This reaction facilitates the synthesis of aryl amines from aryl halides or triflates and an amine, offering a versatile route to this compound. wikipedia.org The strategy involves the coupling of a 4-halopyridine, such as 4-chloropyridine or 4-iodopyridine, with benzylamine in the presence of a palladium catalyst and a base.
Research has demonstrated the viability of this approach. For instance, the coupling of halopyridines with benzylamine using a heterogeneous palladium single-atom catalyst (Pd₁@C₃N₄) has been reported. acs.org This system, which utilizes sodium tert-butoxide (NaOᵗBu) as the base, shows that electron-poor substrates like halopyridines can effectively couple with primary amines. acs.orgethz.ch While various primary amines were tested, benzylamine participated in the coupling to afford the desired N-aryl amine product. acs.org
The choice of ligand is crucial for an efficient Buchwald-Hartwig reaction. Ligands such as diphenylphosphinobinaphthyl (BINAP) were instrumental in the development of the first reliable methods for coupling with primary amines. wikipedia.org Specific protocols have been developed for the selective amination at the 4-position of dihalopyridines. For example, the reaction of 2-fluoro-4-iodopyridine (B1312466) with amines using a Pd(OAc)₂/BINAP catalyst system proceeds exclusively at the 4-position. researchgate.net Similarly, specialized ligands like Josiphos have proven effective for the coupling of benzylamines with 4-chloropyridine derivatives. researchgate.net
| Halopyridine Substrate | Amine | Catalyst System | Base | Reported Yield | Reference |
|---|---|---|---|---|---|
| Generic Halopyridine | Benzylamine | Pd₁@C₃N₄ | NaOᵗBu | 64% | acs.org |
| 2-Fluoro-4-iodopyridine | Aromatic/Alkylamines | Pd(OAc)₂ / BINAP | K₂CO₃ | Good | researchgate.net |
| 4-Chloro-N-phenylpyridin-2-amine | Benzylamines | Josiphos Ligand / Pd catalyst | Not specified | Good to Moderate | researchgate.net |
Synthesis via Intermediate Precursors
Utilization of N-Activated Pyridinium (B92312) Salts
An alternative synthetic strategy involves the initial activation of the pyridine ring through the formation of an N-alkylpyridinium salt. nih.gov These salts are valuable synthetic intermediates that can be prepared through various methods, including the direct N-alkylation of pyridine with an alkylating agent like benzyl chloride or through modern techniques such as electrooxidative C-H functionalization. nih.govgoogle.com Quaternization of the pyridine nitrogen lowers the aromatic stabilization energy, making the ring more susceptible to nucleophilic attack or reduction. dicp.ac.cn
Once formed, N-benzylpyridinium salts can undergo various transformations. A notable application is in the synthesis of substituted piperidines via asymmetric reduction. For example, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture can yield highly functionalized piperidine (B6355638) derivatives. dicp.ac.cn While this specific outcome leads to a saturated ring, it demonstrates the synthetic potential of the activated pyridinium intermediate, which could be adapted through other reaction pathways to yield the desired aromatic amine. The reactivity of these intermediates is also central to the synthesis of other functionalized nitrogen heterocycles. nih.gov
Derivatization of 4-Aminopyridine
The most direct and classical approach to synthesizing this compound is through the derivatization of 4-aminopyridine. This method relies on the nucleophilic character of the exocyclic amino group, which can react with a suitable benzylating agent. google.com
The reaction is typically a nucleophilic substitution where 4-aminopyridine is treated with a benzyl halide, such as benzyl chloride or benzyl bromide. google.comresearchgate.net In this process, the nitrogen atom of the amino group attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming a new C-N bond. To drive the reaction to completion, a base is generally required to neutralize the hydrogen halide (e.g., HCl or HBr) formed as a byproduct. colostate.edu This prevents the protonation of the starting 4-aminopyridine, which would render it non-nucleophilic.
| Reactant 1 | Reactant 2 (Benzylating Agent) | Typical Condition | Product |
|---|---|---|---|
| 4-Aminopyridine | Benzyl chloride | Presence of a non-nucleophilic base | This compound |
| 4-Aminopyridine | Benzyl bromide | Presence of a non-nucleophilic base | This compound |
Stereoselective Synthesis of this compound and its Chiral Analogs
The synthesis of specific stereoisomers of this compound analogs, where chirality may be present on the benzyl group, requires advanced asymmetric methods. These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. du.ac.in
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer over the other. du.ac.in This can be achieved using chiral catalysts, reagents, or starting materials.
Biocatalysis offers a powerful tool for creating chiral amines. Imine reductases (IREDs) have been employed for the asymmetric synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines. nih.gov This enzymatic approach provides access to both enantiomers of the product with high conversion and excellent enantioselectivity under mild conditions. nih.gov Such a method could be applied to synthesize chiral benzylamine precursors for subsequent coupling to the pyridine ring.
Organocatalysis provides another metal-free strategy. For instance, chiral bis(guanidino)iminophosphorane organosuperbases have been used to catalyze enantioselective Mannich-type reactions of 2-benzylpyridine (B1664053) N-oxides with N-Boc imines, demonstrating that high stereocontrol can be achieved on related pyridine scaffolds. researchgate.net Furthermore, the asymmetric transfer hydrogenation of pyridinium salts, induced by a chiral primary amine, can produce chiral piperidines with excellent diastereo- and enantio-selectivities, showcasing a method where chirality is transferred from a reagent to the heterocyclic core. dicp.ac.cn
Chiral Auxiliary-Mediated Synthesis
One of the most established methods for asymmetric synthesis involves the use of a chiral auxiliary. sigmaaldrich.com This strategy involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemistry of a subsequent reaction. du.ac.in After the desired chiral center has been created, the auxiliary is removed and can often be recovered. sigmaaldrich.com
A prominent example is the use of sulfinamides, such as N-tert-butanesulfinamide, as chiral auxiliaries for the synthesis of chiral amines. wikipedia.org The auxiliary is first condensed with a prochiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. This intermediate then undergoes a diastereoselective nucleophilic addition. For instance, the addition of a Grignard reagent to the imine proceeds via a rigid six-membered ring transition state, leading to the formation of the product with high stereocontrol. wikipedia.orgbeilstein-journals.org The sulfinyl group is then easily cleaved under mild acidic conditions to reveal the enantiomerically enriched primary or secondary amine. beilstein-journals.org This methodology could be used to prepare a chiral substituted benzylamine, which could then be attached to the 4-position of pyridine.
| Step | Description | Example Reagents |
|---|---|---|
| 1 | Attachment of Auxiliary | Prochiral aldehyde + (R)-N-tert-Butanesulfinamide |
| 2 | Diastereoselective Reaction | Addition of a Grignard reagent to the N-sulfinyl imine |
| 3 | Removal of Auxiliary | Acidic workup (e.g., HCl in methanol) |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly pivotal in guiding the development of synthetic routes for fine chemicals, including this compound. These principles advocate for methodologies that are not only efficient but also environmentally benign. Key areas of focus in the green synthesis of this compound include the use of biocatalytic pathways and the implementation of solvent-free and mild reaction conditions to minimize waste, energy consumption, and the use of hazardous materials.
Biocatalytic Pathways for N-Benzyl Amine Synthesis
Biocatalysis offers a sustainable alternative to conventional chemical synthesis, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. mdpi.com While specific enzymatic routes for this compound are not extensively detailed, the broader success in synthesizing N-benzyl amines provides a strong precedent for its feasibility. Enzymes such as transaminases and imine reductases are at the forefront of biocatalytic amine synthesis. mdpi.com
Transaminases (TAs): These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. diva-portal.org This has been a strategy of great interest for the pharmaceutical industry in producing chiral building blocks while minimizing environmental impact. nih.govfrontiersin.orgmanchester.ac.uk For instance, a putrescine transaminase from Pseudomonas putida (Pp-SpuC) has been successfully used to synthesize various benzylamine derivatives from the corresponding benzaldehydes with excellent conversions. frontiersin.orgnih.gov A potential biocatalytic route for this compound could therefore involve the transamination of benzaldehyde using 4-aminopyridine as the amine donor, or the reaction of 4-pyridinecarboxaldehyde with benzylamine.
Imine Reductases (IREDs): IREDs are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to form chiral amines. acs.orgnih.govrsc.org This two-step, one-pot reaction would first involve the formation of an imine from benzaldehyde and 4-aminopyridine, which is subsequently reduced by the IRED. The engineering of IREDs has led to significant improvements in conversion rates and selectivity for N-benzyl amine derivatives. mdpi.com For example, engineered variants of an imine reductase from Mesorhizobium sp. (MesIRED) have demonstrated enhanced efficacy in producing N-benzyl cyclo-tertiary amines. mdpi.com
Table 1: Examples of Biocatalytic Synthesis of Benzylamine Derivatives
| Enzyme System | Substrates | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Putrescine Transaminase (Pp-SpuC) | Substituted Benzaldehydes, Isopropylamine/Cadaverine | Substituted Benzylamines | Excellent product conversions and broad substrate tolerance were achieved. The optimal pH and temperature were 8.0 and 60°C, respectively. | nih.govfrontiersin.orgnih.gov |
| Engineered Imine Reductase (MesIRED) | Benzaldehyde, N-secondary amines | N-benzyl cyclo-tertiary amines | Mutant enzymes showed significantly increased conversion rates (up to 88.8%) compared to the wild type. | mdpi.com |
Solvent-Free and Mild Reaction Conditions
Moving away from harsh organic solvents and high temperatures is a cornerstone of green synthetic chemistry. For this compound, several strategies have been explored to achieve this.
Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles, frequently without the need for a solvent. arabjchem.orgmdpi.com Microwave-assisted synthesis has been successfully applied to a wide range of nitrogen-containing heterocycles. chim.it The synthesis of related pyridine derivatives has been reported using microwave irradiation, suggesting its applicability for this compound. benchchem.com
Mechanochemical Synthesis: By using mechanical force, typically through ball-milling, chemical reactions can be induced between solid reactants, often eliminating the need for solvents. murraystate.edu This method is recognized as a greener alternative to traditional solution-based synthesis and has been used to produce various nitrogen-containing compounds. beilstein-journals.orgorganic-chemistry.org A potential mechanochemical route to this compound could involve milling 4-aminopyridine with a suitable benzyl halide in the presence of a solid base.
Catalyst- and Solvent-Free Conditions: Research has demonstrated the feasibility of synthesizing secondary amines under catalyst- and solvent-free conditions. One such approach involves the reductive amination of aldehydes and primary amines using pinacolborane (HBpin) at room temperature, which shows broad substrate compatibility. rsc.org Additionally, the synthesis of this compound has been achieved under solvent-free conditions at 120 °C with potassium tert-butoxide. doi.org Furthermore, the unexpected formation of N-benzylated pyridinium salts has been observed at room temperature in a solvent-free environment, indicating that such transformations can occur under surprisingly mild conditions. unimi.it
Table 2: Green Synthetic Approaches to Amines
| Method | Key Features | Reactants (Example) | Conditions | Reference(s) |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, high yields, reduced solvent use | 2,5-hexanedione, primary amines | Salicylic acid catalyst, solvent-free | chim.it |
| Mechanochemical Synthesis | Solvent-free, reduced waste | Benzaldehyde, benzylamine, KCN | SiO₂ auxiliary | beilstein-journals.org |
| Solvent-Free Reductive Amination | Catalyst- and solvent-free, room temperature | Aldehydes, primary amines | HBpin | rsc.org |
Advanced Spectroscopic and Structural Characterization of N Benzylpyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, a complete structural assignment of N-benzylpyridin-4-amine can be achieved.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and pyridinyl moieties, as well as the amine proton.
Aromatic Protons (Benzyl Group): The five protons of the phenyl ring typically appear in the range of δ 7.2-7.4 ppm. These signals may present as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.
Aromatic Protons (Pyridine Ring): The pyridine (B92270) ring protons will show characteristic shifts. The two protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded, appearing as a doublet around δ 8.0-8.2 ppm. The two protons meta to the nitrogen (H-3 and H-5) will resonate as a doublet at a slightly lower chemical shift, typically in the range of δ 6.6-6.8 ppm.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl and amino groups would appear as a singlet at approximately δ 4.3 ppm. The singlet nature arises from the absence of adjacent protons.
Amine Proton (-NH-): The amine proton signal is often broad and its chemical shift is variable (typically δ 4.0-5.0 ppm), depending on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data from similar structures, the expected chemical shifts for this compound are as follows:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=N (Pyridine) | ~155 |
| C-ortho (Pyridine) | ~150 |
| C-ipso (Benzyl) | ~139 |
| C-para (Benzyl) | ~129 |
| C-ortho (Benzyl) | ~128 |
| C-meta (Benzyl) | ~127 |
| C-meta (Pyridine) | ~108 |
| -CH₂- | ~48 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the ortho, meta, and para protons of the benzyl ring, and between the ortho and meta protons of the pyridine ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the methylene proton signal at ~δ 4.3 ppm would correlate with the carbon signal at ~δ 48 ppm.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. For this compound (C₁₂H₁₂N₂), the nominal molecular weight is 184 g/mol nih.gov.
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184. As with many amines, this peak may be of moderate to low intensity. The fragmentation of this compound is likely to be dominated by cleavage of the benzylic C-N bond, a common fragmentation pathway for benzylamines. This alpha-cleavage would result in the formation of a stable benzyl cation or a pyridinylaminomethyl radical, and vice-versa.
Key expected fragments include:
m/z 91: This intense peak would correspond to the tropylium ion (C₇H₇⁺), formed by rearrangement of the benzyl cation. This is a very common and characteristic fragment for compounds containing a benzyl group.
m/z 93: This fragment could arise from the cleavage of the C-N bond to form the aminopyridinyl radical and the benzyl cation, which is subsequently reduced by a hydrogen transfer.
m/z 107: This peak could correspond to the pyridinylaminomethyl cation ([C₅H₄N-NH-CH₂]⁺).
m/z 183: A peak at [M-1]⁺ is often observed for secondary amines, resulting from the loss of a hydrogen atom from the amine nitrogen.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
N-H Vibrations: As a secondary amine, this compound will exhibit a characteristic N-H stretching vibration in the IR spectrum, typically appearing as a single, relatively sharp band in the region of 3300-3500 cm⁻¹ orgchemboulder.com. The N-H bending vibration is expected in the range of 1550-1650 cm⁻¹.
C-N Vibrations: The C-N stretching vibrations for the aromatic amine linkage are expected to appear in the region of 1250-1350 cm⁻¹ orgchemboulder.com. The aliphatic C-N stretch from the benzyl-nitrogen bond will likely be found in the 1020-1250 cm⁻¹ range.
Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations of both the pyridine and benzene (B151609) rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
CH₂ Vibrations: The methylene group will show symmetric and asymmetric stretching vibrations around 2850 and 2925 cm⁻¹, respectively, and a scissoring (bending) vibration near 1450 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic rings.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions.
Hydrogen Bonding: The most significant intermolecular interaction is likely to be hydrogen bonding between the amine proton (N-H) of one molecule and the lone pair of the pyridine nitrogen atom of a neighboring molecule. This N-H···N hydrogen bond would lead to the formation of supramolecular structures, such as chains or dimers nih.gov. In the case of the 2-amino isomer, centrosymmetric dimers are observed nih.gov. A similar motif could be expected for the 4-amino isomer.
π-π Stacking: Depending on the relative orientation of the aromatic rings in the crystal lattice, π-π stacking interactions between adjacent pyridine or benzene rings may also be present, further stabilizing the solid-state structure. In N-benzylpyridin-2-amine, the dihedral angle between the benzene and pyridine rings is approximately 67 degrees, which may not be optimal for strong parallel π-π stacking, but other offset stacking arrangements are possible nih.gov.
Dihedral Angle Analysis Between Benzene and Pyridine Rings
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. The determination of the precise dihedral angle between the benzene and pyridine rings is contingent upon X-ray crystallographic analysis of a single crystal of the compound. Without this foundational experimental data, a scientifically accurate analysis and discussion for this section cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Similarly, a detailed review of spectroscopic literature did not yield an experimental Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound. Consequently, key data points such as the maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), and the electronic transitions responsible for the absorption bands are not available. This information is essential for a thorough discussion of the compound's UV-Vis spectroscopic properties.
Due to the absence of specific, published research findings for this compound in these analytical areas, the generation of a detailed and scientifically accurate article for the specified sections is not possible at this time.
Computational Chemistry and Theoretical Investigations of N Benzylpyridin 4 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other electronic characteristics that govern reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies
Table 1: Representative Theoretical Parameters from DFT Studies on Analogous Amine Compounds
| Parameter | Typical Value/Observation | Significance |
| Bond Lengths | C-N, C-C, and C-H bond lengths consistent with hybridisation states. | Defines the molecular geometry and steric environment. |
| Bond Angles | Angles around sp2 and sp3 hybridized centers are close to ideal values (120° and 109.5° respectively), with some distortion due to steric hindrance. | Influences the overall shape and potential for intermolecular interactions. |
| Dipole Moment | Non-zero, indicating an asymmetric distribution of electron density. | Governs solubility in polar solvents and electrostatic interactions. |
Note: The data in this table is illustrative and based on general principles and studies of similar compounds. Specific values for N-benzylpyridin-4-amine would require dedicated DFT calculations.
HOMO-LUMO Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-4-amine ring, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the benzyl (B1604629) group and the pyridine (B92270) ring, serving as the electron acceptor. The precise energies of these orbitals and the magnitude of the HOMO-LUMO gap would need to be determined through specific quantum chemical calculations.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein. These methods are invaluable in drug discovery and for understanding biological processes at a molecular level.
Ligand-Protein Binding Interactions
Although no specific molecular docking studies involving this compound have been reported, the general principles of ligand-protein interactions can be applied. The binding of a ligand like this compound to a protein's active site is driven by a combination of non-covalent interactions, including:
Hydrogen Bonding: The amine group and the nitrogen atom in the pyridine ring of this compound can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The benzyl group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues in a protein's binding pocket.
Pi-Pi Stacking: The aromatic rings of both the benzyl and pyridine moieties can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Molecular dynamics simulations could further elucidate the stability of these interactions over time, providing a more dynamic picture of the binding event and the conformational changes that may occur in both the ligand and the protein.
Computational Prediction of Reactivity and Reaction Mechanisms
Computational methods can be used to predict the reactivity of a molecule and to explore the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For amine-containing compounds, DFT can be used to model reactions such as N-alkylation.
For this compound, computational studies could predict its susceptibility to electrophilic or nucleophilic attack. The nitrogen atoms are likely nucleophilic centers, while the aromatic rings could be susceptible to electrophilic substitution. Theoretical calculations of reaction pathways can help to identify transition states and determine activation energies, providing a deeper understanding of the kinetics and thermodynamics of potential reactions.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis involves exploring the different spatial arrangements of atoms that can be achieved through rotation around single bonds. The resulting energy landscape provides a map of the relative stabilities of these different conformations.
For this compound, key rotational bonds would be the C-N bond connecting the benzyl group to the amine and the C-C bond connecting the methylene (B1212753) bridge to the phenyl ring. A potential energy surface scan, where the energy is calculated as a function of these dihedral angles, would reveal the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site or to participate in a chemical reaction.
Reactivity and Reaction Mechanisms of N Benzylpyridin 4 Amine
Acid-Base Properties and Protonation Studies
N-benzylpyridin-4-amine possesses two basic nitrogen atoms: the sp²-hybridized nitrogen in the pyridine (B92270) ring and the sp³-hybridized exocyclic secondary amine nitrogen. The basicity of these sites is influenced by electronic effects within the molecule. The exocyclic amino group acts as an electron-donating group, pushing electron density into the pyridine ring through resonance. This effect significantly increases the electron density on the ring nitrogen, making it the more basic and therefore the preferred site of protonation.
Studies on 4-aminopyridine (B3432731) (4-AP) show that its reaction with electrophiles like halogens can lead to either charge-transfer complexes or protonation at the ring nitrogen, depending on the reaction conditions. acs.org This further supports the role of the pyridine nitrogen as the primary site for electrophilic attack and acid-base interactions.
Table 1: Comparison of pKa Values of Conjugate Acids for Pyridine and Related Amines
| Compound | pKa of Conjugate Acid |
|---|---|
| Pyridine | 5.23 engineeringtoolbox.com |
| 4-Aminopyridine | 9.17 nih.gov |
| Aniline | 4.63 utexas.edu |
| Benzylamine (B48309) | 9.33 |
| Piperidine (B6355638) | 11.12 engineeringtoolbox.com |
Note: This table provides context by comparing the basicity of related structures.
Reactions at the Pyridine Nitrogen
As the more basic and nucleophilic center, the pyridine nitrogen is the primary site for reactions with electrophiles. This includes common reactions such as alkylation and acylation.
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary N-alkylpyridinium salt. This reaction proceeds via a standard Sₙ2 mechanism where the pyridine nitrogen acts as the nucleophile. youtube.comdtic.mil
Acylation : Acylating agents like acyl chlorides or anhydrides react at the pyridine nitrogen to form a highly reactive N-acylpyridinium intermediate. This species is a powerful acylating agent itself and is central to the catalytic activity of related compounds like 4-dimethylaminopyridine (B28879) (DMAP) in promoting acylation reactions. wikipedia.orgsemanticscholar.org The N-acylpyridinium intermediate can then transfer the acyl group to a nucleophile, regenerating the aminopyridine.
Reactions at the Amine Nitrogen
Although less basic than the pyridine nitrogen, the secondary amine nitrogen retains nucleophilic character and can undergo its own set of reactions, particularly if the pyridine nitrogen is already protonated or coordinated.
Alkylation : Under forcing conditions or with a large excess of an alkylating agent, the secondary amine can be alkylated to form a tertiary amine. Complete alkylation would result in a quaternary ammonium (B1175870) salt. youtube.com However, selective mono-alkylation of secondary amines can be challenging due to the potential for overalkylation. chemrxiv.org
Acylation : The amine nitrogen can react with acylating agents to form an amide. This reaction is typically straightforward and is a common method for protecting amine groups or synthesizing amide-containing molecules. nih.govyoutube.com The resulting N-benzyl-N-(pyridin-4-yl)acetamide would feature an amide bond at the exocyclic nitrogen.
Reaction with Alcohols : In the presence of suitable transition metal catalysts, the amine nitrogen can be alkylated using alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.
Oxidation and Reduction Pathways
The redox chemistry of this compound involves pathways that can target the benzyl (B1604629) group, the exocyclic amine, or the pyridine ring.
Oxidation : The benzyl group is susceptible to oxidative cleavage. Oxidative debenzylation of N-benzyl amines can be achieved using various reagents, often proceeding through radical intermediates. researchgate.netorganic-chemistry.org This reaction would convert this compound into 4-aminopyridine and benzaldehyde (B42025) or benzoic acid, depending on the oxidant and conditions. The secondary amine itself can be oxidized, but this often leads to a complex mixture of products. The pyridine ring is generally resistant to oxidation except under harsh conditions.
Reduction : The pyridine ring is the most likely site for reduction. Catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure, can reduce the aromatic pyridine ring to a saturated piperidine ring. This would transform this compound into N-benzylpiperidin-4-amine. Debenzylation via hydrogenolysis is also a possible side reaction under these conditions, which would yield 4-aminopiperidine. nih.gov
Catalytic Transformations Involving this compound
The unique structure of this compound, featuring two distinct nitrogen donors, makes it a valuable component in various catalytic systems, either as a ligand for metal catalysts or as an organocatalyst itself.
Ligand Behavior in Transition Metal Catalysis
The aminopyridine scaffold is a widely used ligand in coordination chemistry and catalysis. nsf.gov this compound can function as a bidentate ligand, coordinating to a metal center through both the pyridine and the amine nitrogens, forming a stable chelate ring. This coordination mode is common for aminopyridine ligands in complexes with metals such as iron, cobalt, titanium, and zirconium. nsf.govresearchgate.net
The steric bulk and electronic properties of the substituents on the aminopyridine ligand are crucial for determining the activity and selectivity of the resulting metal catalyst. nsf.gov The benzyl group on this compound provides significant steric hindrance, which can influence the coordination sphere of the metal, control substrate access to the active site, and affect the stability and solubility of the complex. Aminopyridine-ligated iron complexes, for example, have been shown to be effective catalysts for atom transfer radical polymerization (ATRP), with their performance being tunable by modifying the ligand structure. researchgate.net
Role in Homogeneous and Heterogeneous Catalytic Systems
Homogeneous Catalysis : In homogeneous systems, complexes formed from aminopyridine ligands and transition metals catalyze a variety of reactions. These include olefin polymerization, where Group-IV metal complexes with aminopyridinato ligands show good catalytic activity. researchgate.net The N-benzyl-4-aminopyridine framework is also a core component of highly effective nucleophilic organocatalysts, such as the 4-(N-benzyl,N-methylamino)pyridine (BMAP) family, which have been used for site-selective phosphorylation of alcohols. chemrxiv.org Furthermore, aminopyridine ligands are employed in metal-catalyzed cross-coupling reactions and cyclization reactions to construct complex N-heterocycles. rsc.org
Heterogeneous Catalysis : The aminopyridine moiety can be incorporated into heterogeneous catalysts. For instance, it can be anchored to a solid support like a polymer resin or silica. These immobilized catalysts offer advantages such as ease of separation and recyclability. Nano-catalysts, such as copper-doped TiO₂, have been used in conjunction with aminopyridines to synthesize more complex heterocyclic structures like pyridopyrimidines, demonstrating their utility in heterogeneous systems. nih.gov The integration of this compound or its derivatives into such systems could provide robust and reusable catalysts for various organic transformations.
Electrophilic Aromatic Substitution on the Pyridine and Benzyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this compound, two aromatic rings are available for electrophilic attack: the pyridine ring and the phenyl ring of the benzyl group. The outcome of such reactions is dictated by the electronic nature of each ring and the directing effects of the substituents.
Pyridine Ring Reactivity: The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect, making the pyridine ring significantly less reactive towards electrophiles than benzene (B151609). uoanbar.edu.iqnsf.gov Electrophilic substitution on pyridine, when it does occur, requires harsh reaction conditions and generally proceeds at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. nih.gov In the case of this compound, the 4-amino group is an activating, ortho-, para-directing group. However, in acidic media, which is common for many electrophilic substitution reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. uoanbar.edu.iq
Benzyl Ring Reactivity: The benzylamino group attached to the pyridine ring at the 4-position has a significant influence on the reactivity of the benzyl group's phenyl ring. The nitrogen atom's lone pair of electrons can be delocalized into the phenyl ring, making it more electron-rich and thus more susceptible to electrophilic attack. This makes the amino group a powerful activating and ortho-, para-directing group. stackexchange.com However, under strongly acidic conditions, the amino nitrogen can also be protonated, which would transform the activating amino group into a deactivating ammonium group (-NH2R+), directing incoming electrophiles to the meta position.
Predicted Regioselectivity: Given the competing factors, predicting the precise outcome of an electrophilic aromatic substitution on this compound is complex and would likely depend on the specific reaction conditions.
Under mild, non-acidic conditions: Electrophilic attack is most likely to occur on the more activated phenyl ring of the benzyl group at the ortho and para positions relative to the methylene (B1212753) bridge.
Under strongly acidic conditions: Both the pyridine nitrogen and the exocyclic amino nitrogen are likely to be protonated. This would render both rings strongly deactivated. If any reaction were to occur, it would likely be slow and might favor substitution on the less deactivated ring, though regioselectivity would be difficult to predict without experimental data.
It is also important to note that Friedel-Crafts reactions, a key type of electrophilic aromatic substitution, are generally unsuccessful with pyridine and its derivatives. uoanbar.edu.iqwikipedia.orglibretexts.org The Lewis acid catalyst (e.g., AlCl3) complexes with the basic nitrogen atom of the pyridine ring, leading to strong deactivation that prevents the reaction. youtube.comyoutube.com
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) on Benzyl Ring (under mild conditions) | Predicted Reactivity of Pyridine Ring |
| Nitration | HNO3/H2SO4 | 2-nitro-N-(pyridin-4-yl)benzylamine and 4-nitro-N-(pyridin-4-yl)benzylamine | Highly deactivated, substitution unlikely. |
| Halogenation | Br2, FeBr3 | 2-bromo-N-(pyridin-4-yl)benzylamine and 4-bromo-N-(pyridin-4-yl)benzylamine | Highly deactivated, substitution unlikely. |
| Sulfonation | Fuming H2SO4 | 2-(pyridin-4-ylaminomethyl)benzenesulfonic acid and 4-(pyridin-4-ylaminomethyl)benzenesulfonic acid | Highly deactivated, substitution unlikely. |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | No reaction expected due to catalyst complexation with nitrogen. | No reaction expected. |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | No reaction expected due to catalyst complexation with nitrogen. | No reaction expected. |
Nucleophilic Aromatic Substitution Reactions
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. myttex.netwikipedia.org The nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. wikipedia.org
In this compound, the position of interest for nucleophilic attack is the pyridine ring. While the amino group itself is generally a poor leaving group, certain reactions can facilitate its displacement or substitution at other positions on the ring.
One of the most notable nucleophilic substitution reactions on pyridine is the Chichibabin reaction , which involves the direct amination of the pyridine ring with sodium amide (NaNH2) to produce 2-aminopyridine. myttex.netwikipedia.orgresearchgate.netscientificupdate.comchemistnotes.com The mechanism involves the nucleophilic addition of the amide anion at the 2-position, followed by the elimination of a hydride ion. wikipedia.orgscientificupdate.com
For this compound, a direct Chichibabin-type reaction is conceivable, although the presence of the 4-benzylamino substituent would influence the regioselectivity. The reaction typically favors the 2-position. It is unlikely that the benzylamino group at the 4-position would be displaced under these conditions. Instead, a second amino group could potentially be introduced at the 2-position.
Another possibility for nucleophilic aromatic substitution would involve a derivative of this compound where a good leaving group (e.g., a halogen) is present on the pyridine ring. In such a scenario, nucleophilic displacement of the leaving group would be highly favored, particularly if the leaving group is at the 2- or 4-position. For instance, in a hypothetical 2-chloro-N-benzylpyridin-4-amine, a nucleophile would readily displace the chloride at the 2-position.
The reaction of 4-aminopyridine with halogens has been shown to lead to complex product formation, including protonation and dimerization, rather than simple substitution on the ring. acs.org This suggests that the reactivity of the amino group can lead to pathways other than direct substitution on the pyridine ring itself.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions Involving this compound Derivatives
| Reaction Type | Substrate | Reagent/Nucleophile | Potential Product(s) | Mechanism |
| Chichibabin-type Reaction | This compound | NaNH2 | N4-benzylpyridine-2,4-diamine | Addition-Elimination (of H-) |
| Nucleophilic Displacement | 2-Halo-N-benzylpyridin-4-amine | Nu- (e.g., -OCH3, -CN) | 2-Nu-N-benzylpyridin-4-amine | Addition-Elimination (of halide) |
Coordination Chemistry of N Benzylpyridin 4 Amine
Ligand Synthesis and Characterization
Formation of Metal Complexes with Transition Metals
There is a lack of published studies on the formation of transition metal complexes specifically with N-benzylpyridin-4-amine. Although it is chemically reasonable to assume it would form complexes, particularly through its pyridine (B92270) nitrogen atom, no specific examples with transition metals have been documented in the available literature. ekb.egekb.eg
Synthesis and Structural Characterization of this compound Metal Complexes
No research articles detailing the synthesis and, critically, the structural characterization (e.g., via single-crystal X-ray diffraction) of metal complexes with this ligand were found. Such data is essential for providing the required detailed analysis, including bond lengths, angles, and crystal packing information.
Analysis of Coordination Modes and Geometries
Without structural data from X-ray crystallography, any discussion of the coordination modes and geometries of this compound in metal complexes would be purely speculative. For the parent 4-aminopyridine (B3432731), coordination typically occurs in a monodentate fashion through the pyridine nitrogen. pvpcollegepatoda.org However, this cannot be definitively stated for the N-benzyl derivative without experimental evidence.
Applications in Catalysis as a Ligand
The catalytic applications of metal complexes are highly specific to the combination of the metal center and the ligand structure. While complexes of other aminopyridines have been explored as catalysts, no such applications have been reported for complexes of this compound. ekb.egresearchgate.netnih.gov
Spin State and Magnetic Properties of Metal Complexes
The investigation of spin state and magnetic properties requires specific experimental data from techniques such as magnetic susceptibility measurements. No studies reporting these properties for this compound complexes are available. researchgate.net
Luminescence Properties of Metal Complexes
Similarly, the luminescence properties of metal complexes are determined experimentally through photophysical studies. The searched literature contains no reports on the fluorescence or phosphorescence of metal complexes containing the this compound ligand. acs.org
Structure Activity Relationship Sar Studies of N Benzylpyridin 4 Amine Derivatives
Design and Synthesis of N-Benzylpyridin-4-amine Analogs for SAR
The rational design of this compound analogs for SAR studies involves systematic modifications of the core structure. The primary strategy is to explore the chemical space around the scaffold by introducing a variety of substituents on both the pyridine (B92270) and benzyl (B1604629) rings. The synthesis of these analogs often employs versatile and efficient chemical reactions that allow for the creation of a diverse library of compounds.
A common and effective method for synthesizing this compound derivatives is reductive amination. mdpi.com This reaction typically involves the condensation of 4-aminopyridine (B3432731) with a substituted benzaldehyde (B42025) to form a Schiff base intermediate, which is then reduced to the desired this compound analog. Sodium triacetoxyborohydride is a frequently used reducing agent for this transformation due to its mildness and selectivity. mdpi.com This approach allows for the straightforward introduction of a wide range of substituents on the benzyl ring by using commercially available or custom-synthesized benzaldehydes.
Another synthetic route involves the nucleophilic substitution reaction between 4-halopyridines (e.g., 4-chloropyridine) and substituted benzylamines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. This method provides an alternative way to access the target compounds and can be advantageous depending on the availability of starting materials.
For more complex analogs, multi-step synthetic sequences may be required. For instance, in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a key intermediate is formed via the reaction of a substituted benzamidine with an appropriate pyrimidine (B1678525) precursor. nih.gov Subsequent modifications can then be made to introduce the desired diversity for SAR studies. These synthetic strategies are fundamental for generating the necessary chemical entities to probe the relationship between molecular structure and biological activity.
Impact of Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. These effects can be broadly categorized into electronic and steric effects, both of which play a critical role in modulating the compound's interaction with its biological target.
The electronic properties of substituents, characterized by their ability to donate or withdraw electron density, can significantly influence the binding affinity and efficacy of this compound analogs. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and amino (-NH₂), increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density, potentially favoring interactions with electron-rich pockets in the target protein.
The distribution of charge within the molecule, which is altered by these substituents, can affect hydrogen bonding capabilities and pKa values of the pyridine nitrogen and the secondary amine linker. For example, the introduction of a fluorine atom, a highly electronegative substituent, has been shown to influence the antioxidant activity of related nitrone compounds, with the most potent analog containing two fluorine atoms. The electronic effects of substituents are a key consideration in the optimization of this compound derivatives for a desired biological response.
Steric hindrance, which relates to the size and shape of substituents, is another critical factor in the SAR of this compound derivatives. Bulky substituents can either enhance or diminish biological activity depending on the topology of the binding site on the target protein. If a large substituent can occupy a deep hydrophobic pocket, it may lead to a significant increase in binding affinity. However, if the same group clashes with the protein surface, it will result in a loss of activity.
Positional Isomerism and its Influence on Activity
Similarly, for this compound derivatives, moving a substituent from the para to the meta or ortho position on the benzyl ring can change the vector of its electronic effect and introduce different steric constraints. This can affect the molecule's ability to adopt the optimal conformation for binding. For example, a substituent in the ortho position might restrict the rotation of the benzyl group, leading to a more rigid conformation that could be either beneficial or detrimental to activity. Therefore, the systematic synthesis and evaluation of positional isomers are essential for a comprehensive SAR analysis and for identifying the optimal substitution pattern for a given biological target.
Conformational Flexibility and its Role in SAR
The conformational flexibility of this compound derivatives is a key determinant of their biological activity. The central methylene (B1212753) linker between the benzyl and pyridin-4-amine moieties allows for considerable rotational freedom, enabling the molecule to adopt a wide range of conformations. This flexibility can be advantageous, as it allows the molecule to adapt its shape to fit optimally into a binding site, a concept known as "induced fit."
However, excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses more conformational freedom compared to a more rigid molecule. Therefore, a balance between flexibility and rigidity is often desirable. The ability of the benzyl and pyridine rings to orient themselves in space is critical for establishing key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, with the target protein.
Molecular modeling studies on various enzyme systems have shown that the conformational dynamics of both the ligand and the protein are crucial for their interaction. nih.gov For this compound derivatives, understanding the preferred low-energy conformations and the energy barriers between them can provide valuable insights for drug design. Constraining the conformation, for example by introducing cyclic structures or bulky groups that restrict rotation, can be a powerful strategy to lock the molecule in a bioactive conformation, potentially leading to increased potency and selectivity.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). mdpi.com
For this compound derivatives, a ligand-based pharmacophore model can be developed by aligning a set of active analogs and identifying common features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. researchgate.net
Once a promising hit or lead compound is identified, the process of lead optimization begins. This involves the iterative design, synthesis, and testing of new analogs to improve properties such as potency, selectivity, and pharmacokinetic profiles. The SAR data gathered from previous studies is invaluable in this process. For example, in the optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, a high-throughput screen followed by medicinal chemistry optimization led to the discovery of ML323, a potent nanomolar inhibitor. nih.govresearchgate.net This iterative process of design and testing, guided by SAR and computational modeling, is central to transforming a promising lead compound into a viable drug candidate.
Medicinal Chemistry and Biological Applications of N Benzylpyridin 4 Amine Derivatives
Anticancer Activities of N-Benzylpyridin-4-amine Analogs
Derivatives of this compound have emerged as a promising class of anticancer agents. Specifically, compounds incorporating a pyrimidine (B1678525) core, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have been identified as potent inhibitors of cancer cell proliferation through a well-defined mechanism.
The anticancer effect of these analogs is strongly correlated with their ability to induce specific cellular responses related to DNA damage repair pathways. In non-small cell lung cancer (NSCLC) cells, treatment with these derivatives leads to a significant decrease in cell survival. nih.govnih.gov This cytotoxic effect is linked to the disruption of the DNA damage response, a critical pathway that cancer cells often exploit to survive genotoxic stress. A key indicator of this mechanism is the observed increase in the monoubiquitination of Proliferating Cell Nuclear Antigen (Ub-PCNA). nih.govnih.gov PCNA is a crucial protein in DNA replication and repair, and its modification by ubiquitin is a key signaling event. By altering the ubiquitination status of PCNA, these compounds interfere with the cell's ability to repair DNA damage, ultimately leading to cell death. nih.gov
The primary molecular target for the anticancer activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives is the USP1/UAF1 deubiquitinase complex. nih.govnih.gov This enzyme complex, formed by Ubiquitin-Specific Protease 1 (USP1) and its associated factor UAF1, plays a vital role in regulating the DNA damage response by removing ubiquitin from substrates like PCNA and the FANCD2 protein. nih.gov
Through extensive research, including quantitative high-throughput screening, specific analogs have been identified that exhibit nanomolar inhibitory potency against USP1/UAF1. nih.govnih.gov The compound ML323 is a notable example, demonstrating highly selective and potent inhibition of the USP1/UAF1 deubiquitinase activity. nih.govnih.gov By inhibiting this complex, the compounds prevent the deubiquitination of PCNA and FANCD2, leading to their accumulation in a monoubiquitinated state. This disruption of the DNA repair machinery enhances the efficacy of DNA-damaging agents like cisplatin and can also be cytotoxic to cancer cells as a monotherapy. nih.gov The strong correlation between the compounds' IC50 values for USP1/UAF1 inhibition and their activity in cancer cells confirms that the druggability of this complex is a viable strategy for anticancer therapies. nih.govnih.gov
| Compound | IC50 (nM) for USP1/UAF1 Inhibition | Reference |
|---|---|---|
| ML323 | 76 | nih.gov |
| Analog 38 | 130 | nih.gov |
| Analog 54 | 130 | nih.gov |
| Analog 56 | 270 | nih.gov |
Antibacterial and Antifungal Properties
Analogs of N-benzyl-4-amine have been investigated for their antimicrobial properties, showing activity against a range of pathogenic bacteria and fungi. The structural framework can be modified to produce derivatives with significant efficacy against drug-resistant strains.
N-benzyl amine derivatives have demonstrated a broad spectrum of antibacterial activity. Certain 2,4-diamino-5-benzylpyrimidine derivatives show high in vitro activity against anaerobic organisms such as Bacteroides species and Fusobacterium. nih.gov These compounds also display effectiveness against Gram-positive bacteria like Staphylococcus aureus. nih.gov
Furthermore, novel N-benzyl tricyclic indoline compounds have been identified as a new class of agents specifically targeting methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such analog, designated 4k, showed equivalent activity against four different MRSA strains as well as a methicillin-susceptible S. aureus (MSSA) strain. nih.gov Other studies on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives also confirmed strong action against Gram-positive bacteria, with S. aureus being particularly sensitive. researchgate.net
Activity against Gram-negative bacteria such as Escherichia coli has also been reported. N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogs have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of E. coli. mdpi.com In the realm of antifungal research, 1-benzyl-N-dodecylpiperidin-4-amine has been identified as a promising candidate with activity against Candida spp. and Aspergillus spp. researchgate.net
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-benzyl tricyclic indoline (Of4) | MSSA ATCC 25923 | 32 | nih.gov |
| N-benzyl tricyclic indoline (Of4) | MRSA ATCC BAA-44 | 32 | nih.gov |
| 4-[4-(benzylamino)butoxy]-9H-carbazole (Analog 2) | S. aureus | 32 | researchgate.net |
| 4-[4-(benzylamino)butoxy]-9H-carbazole (Analog 3) | E. coli | >64 | researchgate.net |
The mechanisms through which this compound analogs exert their antibacterial effects can vary depending on the specific structural class. For N-(4-methylpyridin-2-yl) thiophene-2-carboxamide derivatives active against ESBL-producing E. coli, molecular docking studies suggest the mechanism involves the inhibition of the β-lactamase enzyme. mdpi.com By binding to the active site of this enzyme, the compounds prevent the breakdown of β-lactam antibiotics, a primary mechanism of resistance in these bacteria. mdpi.com
In the case of antifungal 4-aminopiperidine derivatives, the mechanism appears to target the fungal ergosterol biosynthesis pathway. researchgate.net Analysis of sterol patterns after treatment indicated the inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase, which are crucial for producing ergosterol, an essential component of the fungal cell membrane. researchgate.net The disruption of this pathway compromises membrane integrity and leads to fungal cell death.
Anti-inflammatory and Analgesic Potential
The therapeutic potential of this compound derivatives may extend to anti-inflammatory and analgesic applications. This potential is often associated with the inhibition of key enzymes in the inflammatory cascade. Pyrimidine-based compounds, which share a core structure with the anticancer agents mentioned previously, are known to exhibit anti-inflammatory effects by inhibiting inflammatory mediators.
The primary mechanism for many pyrimidine-based anti-inflammatory agents is the suppression of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins (like PGE2), which are key mediators of inflammation and pain. By inhibiting COX enzymes, these compounds can effectively reduce the inflammatory response. Research on various pyrimidine derivatives has shown potent inhibition of PGE2 generation, with some compounds demonstrating greater potency than established non-steroidal anti-inflammatory drugs (NSAIDs).
While direct studies on the analgesic properties of this compound are limited, the established anti-inflammatory mechanism through COX inhibition is intrinsically linked to analgesia. The reduction of prostaglandins at the site of inflammation decreases the sensitization of peripheral nerve endings, thereby alleviating pain. The structural similarity of this compound derivatives to other known anti-inflammatory and analgesic amides suggests a strong potential for developing novel agents in this therapeutic area.
Anti-Protozoal Activity
Currently, there is limited specific research available in publicly accessible literature detailing the anti-protozoal activities of this compound derivatives. While related nitrogen-containing heterocyclic compounds have been investigated for such purposes, dedicated studies focusing on this particular chemical class against protozoan parasites like Trypanosoma, Leishmania, or Plasmodium species are not extensively documented. The exploration of this compound derivatives in this therapeutic area remains a potential field for future investigation.
Receptor Agonist/Antagonist Activities (e.g., GPR52)
Derivatives of the N-benzylpyridin-amine scaffold have been identified as potent modulators of the orphan G protein-coupled receptor 52 (GPR52). This receptor is considered a promising target for treating neuropsychiatric and neurological disorders. researchgate.netnih.gov Research has led to the development of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives that act as potent GPR52 agonists. nih.gov
An iterative drug design strategy, starting from a lead compound (4a), led to the identification of several unique GPR52 agonists with improved potency and efficacy. researchgate.netnih.govfigshare.com Notably, compounds such as 10a (PW0677), 15b (PW0729), and 24f (PW0866) have demonstrated significant activity. researchgate.netnih.govfigshare.com These compounds have been shown to be not only potent but also biased agonists, preferentially activating G protein/cAMP signaling pathways over β-arrestin recruitment. researchgate.netnih.govfigshare.com This bias is a significant finding, as it may lead to sustained GPR52 activation with reduced receptor desensitization, a desirable property for therapeutic agents. researchgate.netnih.gov
The activation of GPR52 is being explored for its potential antipsychotic and pro-cognitive effects, linked to its expression in brain regions associated with these functions. nih.gov Conversely, GPR52 antagonists could be potential therapeutics for conditions like Huntington's disease, where the receptor's activity has been implicated in exacerbating cytotoxicity. nih.gov The developed agonists serve as valuable pharmacological tools to further investigate GPR52 signaling and its therapeutic potential. researchgate.netchemrxiv.org
| Compound | GPR52 cAMP EC50 (nM) | GPR52 Emax (%) | GPR52 β-arrestin EC50 (nM) | Bias Factor |
| 4a | 119 | 100 | 118 | 1.0 |
| 10a (PW0677) | 111 | 148 | 1,029 | 9.3 |
| 15b (PW0729) | 15 | 134 | 224 | 14.9 |
| 24f (PW0866) | 35 | 163 | 1,972 | 56.3 |
Data sourced from studies on G protein-biased agonists for GPR52. researchgate.netnih.govfigshare.com
Drug Metabolism and Pharmacokinetics (DMPK) Considerations
In the context of the GPR52 agonists derived from the 3-((4-benzylpyridin-2-yl)amino)benzamide scaffold, initial DMPK-related findings have highlighted specific challenges. While compounds 15b and 24f showed improved potency and target selectivity, they were also found to have limited brain exposure. researchgate.netnih.gov This suggests that despite their promising activity at the molecular target, their ability to reach the site of action in the central nervous system is restricted, warranting further optimization of the chemical structure to improve properties such as blood-brain barrier permeability. researchgate.netnih.gov These findings underscore the importance of integrating DMPK assessments early in the drug discovery process to guide the chemical optimization of lead compounds.
Toxicity and Safety Profiles
The evaluation of toxicity and safety is a critical component of drug development. For the this compound class of compounds, specific and detailed toxicity data is not extensively available in the reviewed scientific literature. Preclinical safety assessment typically includes a range of in vitro and in vivo studies to identify potential liabilities. While the development of derivatives as GPR52 agonists is ongoing, published research has primarily focused on efficacy and mechanism of action. researchgate.netnih.govnih.gov Future publications will likely need to address the cytotoxicity, genotoxicity, and other safety parameters of these promising compounds to support their potential progression into clinical development.
Advanced Applications and Future Directions
N-Benzylpyridin-4-amine in Probe Development for Biological Systems
The development of fluorescent probes is crucial for visualizing and understanding complex biological processes. While direct applications of this compound as a fluorescent probe are still emerging, its structural components suggest significant potential in this area. The aminopyridine scaffold is a known fluorophore, and its derivatives are being explored for their fluorescent properties.
Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield, making it a promising scaffold for fluorescent probes. scilit.comosti.gov The synthesis of multisubstituted aminopyridines allows for the tuning of their fluorescent properties, and the introduction of functional groups like the azide (B81097) group can create "pro-fluorescent" probes that become fluorescent only after a specific reaction, such as a "click" reaction with an alkyne. scilit.comosti.gov This "click-and-probe" strategy has potential applications in labeling proteins and other biomolecules. scilit.comosti.gov
Furthermore, BODIPY (boron-dipyrromethene) dyes, known for their excellent photophysical properties, have been functionalized with pyridine (B92270) moieties to enhance their water solubility and biocompatibility for live-cell imaging. nih.govfrontiersin.org The design of such probes often involves a balance between hydrophobic and hydrophilic components to ensure optimal performance in aqueous biological environments. nih.govfrontiersin.org Given these precedents, this compound could serve as a valuable building block for a new class of fluorescent probes. The benzyl (B1604629) group can be further functionalized to introduce specific targeting moieties or to modulate the photophysical properties of the aminopyridine core.
Potential Applications of this compound Based Probes:
| Application Area | Potential Probe Function | Rationale |
|---|---|---|
| Cell Imaging | Live-cell imaging of specific cellular components or processes. | The aminopyridine core can provide the fluorescent signal, while the benzyl group can be modified for targeting. |
| Sensing Metal Ions | Development of chemosensors for detecting specific metal ions in biological systems. | The nitrogen atoms in the pyridine ring and the amine group can act as binding sites for metal ions, leading to a change in fluorescence. |
| Monitoring Enzyme Activity | Designing probes that are activated by specific enzymatic reactions. | The this compound scaffold can be modified with a substrate for a particular enzyme, with fluorescence being "turned on" upon enzymatic cleavage. |
Potential in Materials Science
The unique electronic and structural properties of this compound make it an attractive candidate for applications in materials science. Pyridine-containing benzylamine (B48309) derivatives are recognized for their potential in the development of new materials. mdpi.com The amine group in this compound provides a reactive site for incorporation into larger polymer structures or for functionalizing surfaces.
Amine-functionalized materials are of great interest for various applications. For instance, amine-functionalized graphene oxide has been shown to have tunable optical properties, which could be exploited in optoelectronic devices and biosensors. researchgate.net Furthermore, polymers containing amine functionalities are explored for their ability to capture carbon dioxide. osti.gov
The pyridine moiety in this compound can also play a crucial role in materials science. Metal-organic frameworks (MOFs) are a class of porous materials with applications in gas storage and separation. The nitrogen atom in the pyridine ring can coordinate with metal ions, making this compound a potential building block for the synthesis of novel MOFs with tailored pore sizes and functionalities. nih.govmdpi.com
Potential Material Science Applications for this compound:
| Material Type | Potential Role of this compound | Potential Application |
|---|---|---|
| Functional Polymers | Monomer or functionalizing agent. | CO2 capture, membranes for gas separation, and specialty coatings. |
| Metal-Organic Frameworks (MOFs) | Organic linker. | Gas storage, catalysis, and chemical sensing. |
| Organic Light-Emitting Diodes (OLEDs) | Component in emissive or charge-transport layers. | Display and lighting technologies. |
Integration into Supramolecular Assemblies
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The structure of this compound contains several features that can participate in such interactions, including hydrogen bonding and π-π stacking.
The crystal structure of the related compound, N-benzylpyridin-2-amine, reveals the formation of dimers through intermolecular N-H···N hydrogen bonds. nih.gov These dimers are further stabilized by C-H···π stacking interactions, leading to a three-dimensional supramolecular network. nih.gov It is highly probable that this compound would exhibit similar supramolecular behavior, with the amine group acting as a hydrogen bond donor and the pyridine nitrogen as an acceptor.
The aromatic rings of both the benzyl and pyridine groups can participate in π-π stacking interactions, which are crucial for the stability of many crystal structures. mdpi.comnih.govnih.gov The interplay of these non-covalent forces can lead to the formation of well-defined, ordered assemblies in the solid state. Understanding and controlling these interactions is key to crystal engineering and the design of materials with specific properties.
Key Supramolecular Interactions for this compound:
| Interaction Type | Participating Groups | Expected Outcome |
|---|---|---|
| Hydrogen Bonding | Amine (N-H) group and Pyridine nitrogen. | Formation of dimers or chains, influencing crystal packing. |
| π-π Stacking | Benzene (B151609) and Pyridine rings. | Stabilization of the crystal lattice and potential for charge transfer in the solid state. |
| C-H···π Interactions | C-H bonds of the benzyl and pyridine rings with the aromatic systems. | Further stabilization of the three-dimensional structure. |
Emerging Synthetic Routes and Methodologies
The development of efficient and sustainable synthetic methods is crucial for the wider application of this compound. Traditional methods for the synthesis of N-alkylated amines often involve harsh reaction conditions and the use of toxic reagents. Recent research has focused on developing greener and more efficient alternatives.
A novel methodology for the preparation of benzylated aminopyridines involves the Lewis acid-promoted benzylation of aminopyridines with benzylic alcohols. amercrystalassn.orgmdpi.com This approach offers high yields and avoids the use of hazardous alkylating agents. amercrystalassn.org Another promising strategy is the "borrowing hydrogen" methodology, which allows for the direct N-alkylation of amines with alcohols, with water as the only byproduct. researchgate.net Palladium-catalyzed dehydrative N-benzylation in heptane (B126788) has been shown to be an efficient method for the synthesis of benzylaminopyridines. researchgate.net
Green chemistry principles are also being applied to the synthesis of related compounds. For example, the synthesis of N-benzylidenepyridine-2-amine has been achieved using eco-friendly solvents like ethanol-water mixtures at room temperature, resulting in high yields. nih.gov These emerging synthetic routes offer more sustainable and efficient ways to produce this compound and its derivatives, facilitating their use in various research and industrial applications.
Comparison of Synthetic Methodologies:
| Methodology | Key Features | Advantages |
|---|---|---|
| Lewis Acid-Promoted Benzylation | Uses benzylic alcohols as alkylating agents. | High yields, avoids hazardous reagents. amercrystalassn.orgmdpi.com |
| "Borrowing Hydrogen" Catalysis | Direct N-alkylation of amines with alcohols. | Atom-economical, produces only water as a byproduct. researchgate.net |
| Green Synthesis Approaches | Utilizes eco-friendly solvents and ambient reaction conditions. | Reduced environmental impact, high yields. nih.gov |
Therapeutic Development and Clinical Translation Perspectives
The 4-aminopyridine (B3432731) scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This compound and its analogs are being investigated for their therapeutic potential, particularly in the field of oncology.
A significant breakthrough has been the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), which is a promising target for cancer therapy. nih.govresearchgate.net These compounds have demonstrated nanomolar inhibitory potency and have shown a strong correlation between USP1/UAF1 inhibition and decreased cell survival in non-small cell lung cancer cells. nih.govresearchgate.net
Furthermore, other derivatives of 4-aminopyridine have been explored as kinase inhibitors. rsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer and other diseases. The 4-aminoquinazoline core, which is structurally related to 4-aminopyridine, is present in several approved anticancer drugs. rsc.org
The N-benzylpiperidine motif, which is structurally similar to the N-benzylpyridine core, is also a common feature in many approved drugs and is used to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov These findings strongly suggest that this compound is a promising scaffold for the development of new therapeutic agents.
Therapeutic Potential of this compound Derivatives:
| Therapeutic Target | Mechanism of Action | Potential Indication |
|---|---|---|
| USP1/UAF1 Deubiquitinase | Inhibition of DNA damage response in cancer cells. | Non-small cell lung cancer and other cancers. nih.govresearchgate.net |
| Protein Kinases | Modulation of cell signaling pathways. | Various types of cancer. rsc.org |
| Other Enzymes and Receptors | To be explored based on the specific derivative. | Neurological disorders, inflammatory diseases. |
Interdisciplinary Research Opportunities
The diverse potential applications of this compound create numerous opportunities for interdisciplinary research. The development of this compound and its derivatives into useful products will require collaboration between chemists, biologists, materials scientists, and medical researchers.
In the area of chemical biology and drug discovery , the nitrogen atom in the pyridine ring is known to enhance biological potency and metabolic stability, making pyridine-containing compounds attractive for medicinal chemists. The synthesis of libraries of this compound derivatives and their screening against various biological targets could lead to the discovery of new drug candidates. This would involve a close collaboration between synthetic organic chemists and pharmacologists.
The development of fluorescent probes for biological imaging is another area ripe for interdisciplinary collaboration. Chemists can design and synthesize novel probes based on the this compound scaffold, while biologists can test their efficacy in cellular and in vivo imaging experiments.
In materials science , the design and synthesis of new functional materials based on this compound would benefit from the expertise of both chemists and materials scientists. For example, the development of MOFs for gas separation would require knowledge of both coordination chemistry and materials characterization techniques. mdpi.com
Table of Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| N-benzyl-2-phenylpyrimidin-4-amine |
| 4-aminoquinazoline |
| N-benzylpiperidine |
| N-benzylpyridin-2-amine |
| N-benzylidenepyridine-2-amine |
Q & A
Q. What are the optimized synthetic routes for N-benzylpyridin-4-amine, and how can reaction conditions influence yield and purity?
Methodological Answer: A common synthesis involves alkylation of pyridin-4-amine derivatives with benzyl halides under basic conditions. For example, reacting pyridin-4-amine with benzyl bromide in ethanol or acetonitrile, using a base like potassium carbonate or sodium hydride to deprotonate the amine. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine-to-alkylating agent) are critical for minimizing side products like dialkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>97% by HPLC) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl group), pyridine protons (δ 8.3–8.5 ppm), and amine protons (δ 1.8–2.2 ppm, broad singlet). The benzylic CH2 group appears as a singlet at δ 3.8–4.0 ppm.
- 13C NMR : Peaks at ~45 ppm (benzylic CH2), 125–150 ppm (aromatic carbons), and 155 ppm (pyridinium carbons).
- IR : Stretching vibrations at ~3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C aromatic), and 1490 cm⁻¹ (C–N). Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular weight (190.29 g/mol) .
Q. What solvent systems are suitable for crystallization of this compound, and how does hydrogen bonding influence crystal packing?
Methodological Answer: Slow evaporation from ethanol or dichloromethane/hexane mixtures yields high-quality crystals. Hydrogen bonding between the amine group and solvent/pyridine nitrogen directs packing. Graph set analysis (Etter’s rules) reveals R₂²(8) motifs for N–H···N interactions, stabilizing the lattice .
Q. How can purity and stability of this compound be assessed during long-term storage?
Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. Monitor purity via periodic HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Degradation products (e.g., oxidized benzyl groups) appear as secondary peaks at 3–5 minutes retention time .
Q. What are the key safety considerations when handling this compound in the laboratory?
Methodological Answer: Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Waste disposal must comply with local regulations for amine-containing compounds. Acute toxicity data (LD50) should be referenced from SDS sheets .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?
Methodological Answer: SHELXL refines high-resolution X-ray data (λ = 1.5418 Å) to model disorder in benzyl groups. Use the TWIN/BASF commands for twinned crystals. For charge density analysis, multipole refinement with XD2004 supplements SHELX outputs. Residual density maps (Δρ < 0.3 eÅ⁻³) validate accuracy .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: DFT calculations (B3LYP/6-311+G**) model transition states for SN2 reactions. Fukui indices identify nucleophilic sites (amine nitrogen). Solvent effects (PCM for ethanol) adjust activation energies. Compare with experimental kinetic data (Arrhenius plots) to validate computational models .
Q. How do steric and electronic effects of substituents on the benzyl group modulate biological activity in this compound analogs?
Methodological Answer: Introduce electron-withdrawing groups (e.g., –NO2) to enhance π-stacking with aromatic residues in enzyme targets. Steric bulk (e.g., –CH2Ph) reduces binding affinity. SAR studies paired with molecular docking (AutoDock Vina) quantify interactions with receptors like cholinesterases .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches of this compound?
Methodological Answer: Cross-validate NMR with LC-MS to detect trace impurities. For batch-to-batch variations in melting points (±2°C), analyze polymorphs via PXRD. If 13C NMR shifts differ, consider tautomerism or solvent-induced conformational changes .
Q. How can this compound serve as a ligand in transition-metal catalysis, and what mechanistic insights arise from kinetic studies?
Methodological Answer: Coordinate to Pd(II) or Cu(I) centers via the pyridine nitrogen, enabling C–N coupling (e.g., Buchwald-Hartwig). Monitor reaction progress via in situ IR to detect intermediate complexes. Eyring analysis (variable-temperature kinetics) determines ΔH‡ and ΔS‡, revealing associative vs. dissociative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
